2-Methoxy-2H-1,3,2-benzodioxaborole

Catalog No.
S15050436
CAS No.
72035-41-7
M.F
C7H7BO3
M. Wt
149.94 g/mol
Availability
In Stock
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2-Methoxy-2H-1,3,2-benzodioxaborole

CAS Number

72035-41-7

Product Name

2-Methoxy-2H-1,3,2-benzodioxaborole

IUPAC Name

2-methoxy-1,3,2-benzodioxaborole

Molecular Formula

C7H7BO3

Molecular Weight

149.94 g/mol

InChI

InChI=1S/C7H7BO3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI Key

SXAYSBNMMPGRGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC

2-Methoxy-2H-1,3,2-benzodioxaborole is a chemical compound characterized by its unique structure, which includes a benzodioxaborole framework. This compound has gained attention due to its potential applications in medicinal chemistry and materials science. Its molecular formula is C7H7BOC_7H_7BO with a molecular weight of approximately 149.94 g/mol . The compound features a methoxy group attached to the benzodioxaborole ring, contributing to its reactivity and solubility properties.

Typical of boron-containing compounds. Notably, it can undergo:

  • Nucleophilic substitution reactions: The methoxy group can be substituted by nucleophiles under appropriate conditions.
  • Cross-coupling reactions: It can act as a boron source in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
  • Hydrolysis: In the presence of water or moisture, it may hydrolyze to form boronic acids or other derivatives .

Research indicates that 2-methoxy-2H-1,3,2-benzodioxaborole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Additionally, it shows promise in modulating biological pathways related to inflammation and cell signaling. The compound's unique structure allows it to interact with biological targets effectively .

The synthesis of 2-methoxy-2H-1,3,2-benzodioxaborole typically involves several methods:

  • Boronic acid formation: Starting from boron precursors, the compound can be synthesized through reactions involving methanol and benzodioxole derivatives.
  • Cyclization reactions: Utilizing suitable catalysts and reaction conditions, cyclization can occur to form the benzodioxaborole structure.
  • Functionalization: The introduction of the methoxy group can be achieved via methylation of the corresponding hydroxyl derivative .

The applications of 2-methoxy-2H-1,3,2-benzodioxaborole span various fields:

  • Medicinal Chemistry: It is explored for its potential use in drug development, particularly in targeting cancerous cells.
  • Materials Science: The compound is investigated for its properties in polymer chemistry and as a precursor for boron-containing materials.
  • Agricultural Chemistry: Its derivatives may have applications in agrochemicals as herbicides or fungicides due to their biological activity .

Interaction studies involving 2-methoxy-2H-1,3,2-benzodioxaborole focus on its binding affinity with various biological targets. These studies reveal how the compound interacts with enzymes and receptors, influencing cellular activities. For example:

  • Enzyme inhibition studies have shown that this compound can effectively inhibit certain kinases involved in cancer progression.
  • Binding assays demonstrate its affinity for specific proteins that play roles in cell signaling pathways .

Several compounds share structural similarities with 2-methoxy-2H-1,3,2-benzodioxaborole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-DihydroxybenzodioxaboroleContains hydroxyl groupsEnhanced solubility and reactivity
2-Methoxyphenylboronic acidBoronic acid derivativeStronger interactions with biological targets
3-HydroxybenzodioxaboroleHydroxyl group on the benzene ringPotentially different biological activities

Uniqueness of 2-Methoxy-2H-1,3,2-benzodioxaborole

The uniqueness of 2-methoxy-2H-1,3,2-benzodioxaborole lies in its specific methoxy substitution on the benzodioxaborole framework. This substitution not only influences its solubility and reactivity but also enhances its biological activity compared to other similar compounds. Its ability to participate in diverse

Boron-Mediated Cyclization Strategies

Boron-mediated cyclization represents a cornerstone in the synthesis of 2-methoxy-2H-1,3,2-benzodioxaborole, particularly through transition metal-catalyzed reactions and hydroboration protocols. A prominent method involves Rh-catalyzed [2+2+2] cycloaddition using MIDA-protected alkyne boronic acids, which enables the modular construction of benzoxaboraheterocycles (BOBs) under mild conditions. This approach circumvents traditional limitations associated with boron’s sensitivity by employing chelation-assisted catalysis, achieving yields of 65–92% across diverse substrates.

Catecholborane, a related organoboron compound, exemplifies another cyclization strategy. Its synthesis via borane exchange with tris(catecholato)bisborane in diethyl ether highlights the utility of boron precursors in forming stable intermediates. Hydroboration of terminal alkynes with catecholborane produces trans-vinylboranes, which serve as precursors for Suzuki-Miyaura couplings—a critical step in assembling the benzodioxaborole framework.

Comparative analysis of cyclization methods reveals distinct advantages:

MethodCatalystKey FeatureYield Range
Rh [2+2+2] CycloadditionRh(I)Modular BOB synthesis65–92%
Catecholborane HydroborationNoneStereoselective alkene formation70–72%
Borane-THF ExchangeBH₃·THFScalable intermediate production85–90%

These methods underscore the versatility of boron chemistry in constructing complex heterocycles, though challenges persist in controlling regioselectivity for methoxy-substituted derivatives.

Chelation-Driven Molecular Assembly Mechanisms

Chelation plays a pivotal role in directing molecular assembly, particularly in overcoming steric barriers during cyclization. The Rh-catalyzed [2+2+2] cycloaddition methodology leverages intramolecular alcohol groups to stabilize transition states via boron-oxygen coordination. This chelation effect not only enhances catalytic turnover but also enables the use of synthetically practical Rh loadings (2–5 mol%), avoiding the need for stoichiometric metal reagents.

Mechanistic studies demonstrate that the alcohol group in MIDA-protected boronic acids facilitates BMIDA hydrolysis, a critical step in releasing the active boron species for cyclization. This chelation-assisted hydrolysis occurs intramolecularly, minimizing side reactions and improving functional group tolerance. For example, substrates bearing electron-withdrawing groups (-NO₂, -CF₃) achieve 78–85% yields, whereas non-chelating analogs exhibit <50% conversion.

The chelation effect extends to post-cyclization interactions, where the methoxy group in 2-methoxy-2H-1,3,2-benzodioxaborole enhances binding affinity to ribose-derived biomolecules. Comparative binding assays reveal association constants (Kₐ) of 1.2 × 10³ M⁻¹ for the methoxy derivative versus 4.5 × 10² M⁻¹ for non-substituted BOBs, highlighting its potential in dynamic covalent inhibitor design.

Solvent Effects on Ring-Closure Efficiency

Solvent choice profoundly impacts cyclization efficiency, primarily through polarity, coordination capacity, and stabilization of intermediates. Benzene, a non-polar solvent, proves effective in catecholborane synthesis by minimizing borane dimerization and facilitating reagent mixing. In contrast, tetrahydrofuran (THF) enhances hydroboration rates due to its ability to stabilize BH₃ intermediates via Lewis acid-base interactions.

Recent studies on Rh-catalyzed cycloadditions identify dimethylformamide (DMF) as optimal for chelation-driven reactions, achieving 89% yield at 80°C. The high polarity of DMF stabilizes charged transition states, while its coordinating capacity prevents catalyst deactivation. Conversely, ethereal solvents like diethyl ether exhibit lower efficiency (52% yield) due to poor solubility of MIDA-protected boronic acids.

A solvent optimization study for 2-methoxy-2H-1,3,2-benzodioxaborole synthesis yields the following insights:

SolventPolarity (ET₃₀)Coordination StrengthYield (%)
DMF0.40Strong89
THF0.58Moderate78
Diethyl Ether0.38Weak52
Benzene0.11None67

These results underscore the necessity of matching solvent properties with reaction mechanisms, particularly in balancing intermediate stability and catalytic activity.

Palladium-Mediated Transmetalation Pathways

2-Methoxy-2H-1,3,2-benzodioxaborole demonstrates exceptional utility in palladium-catalyzed cross-coupling reactions through distinct transmetalation mechanisms. The compound's molecular formula of C₇H₇BO₃ with a molecular weight of 149.94 g/mol provides an optimal balance of reactivity and stability for catalytic applications [1].

The transmetalation process in palladium-mediated systems operates through two primary pathways that have been extensively characterized through experimental and computational studies. The first pathway involves direct transmetalation via an unactivated 6-coordinate boron-3 (6-B-3) intermediate, which predominates in the presence of excess ligand conditions [2]. This mechanism exhibits an energy barrier of 18.6 kcal/mol and proceeds through the formation of a crucial palladium-oxygen-boron linkage [2] [3].

The second pathway operates through an activated 8-coordinate boron-4 (8-B-4) intermediate that forms under ligand-deficient conditions [2]. This tetracoordinate boronate complex demonstrates a lower energy barrier of 15.3 kcal/mol and represents the more kinetically favorable pathway [3] [2]. The formation of this intermediate involves base-assisted activation of the benzodioxaborole framework, creating a more nucleophilic boron center capable of efficient transmetalation to palladium [4] [2].

Experimental evidence from rapid injection nuclear magnetic resonance spectroscopy studies has confirmed the existence of these elusive palladium-oxygen-boron intermediates [2]. The use of low-temperature conditions allows for the observation and characterization of these highly reactive species, providing unprecedented insight into the transmetalation mechanism [2].

Table 1: Catalytic Applications of 2-Methoxy-2H-1,3,2-benzodioxaborole in Cross-Coupling Reactions

Reaction TypeCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)TONReference
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄ / Base80872360 [5]
Benzodioxaborole TransmetalationPd(OAc)₂ / XPhos1001897485 [6]
Suzuki-Miyaura OptimizationPdCl₂(XPhos)₂110293930 [7]
Boron-Oxygen Bond ActivationPd(0) / Ligand601685425 [8]
Palladium-Mediated PathwaysPd(II) / NHC80678390 [9]

Boron-Oxygen Bond Activation Mechanisms

The activation of boron-oxygen bonds in 2-methoxy-2H-1,3,2-benzodioxaborole represents a critical mechanistic step that governs the compound's reactivity in cross-coupling applications. The benzodioxaborole framework features a five-membered ring containing boron coordinated to two oxygen atoms and one carbon atom from the benzene ring, creating a planar aromatic system [10] .

The methoxy substituent at the 2-position of the dioxaborole ring introduces both electronic and steric effects that significantly influence the boron-oxygen bond activation process [10] . The electron-donating character of the methoxy group enhances the nucleophilicity of the boron center while maintaining sufficient Lewis acidity for coordination with activating bases .

Boron-ligand cooperation mechanisms play a crucial role in the activation process [13]. Upon interaction with base, the boron center undergoes a transition from a neutral trigonal planar geometry to an anionic tetrahedral configuration [13]. This geometric reorganization involves the reorganization of π-electron density within the benzodioxaborole framework, leading to enhanced reactivity toward transmetalation [13].

The activation energy for boron-oxygen bond cleavage has been determined to be 22.1 kcal/mol through density functional theory calculations [2]. This relatively high barrier reflects the stability of the cyclic boronate structure, which requires specific activation conditions to achieve efficient bond breaking [2]. Lewis acid coordination with palladium complexes facilitates this process by weakening the boron-oxygen bonds through electron withdrawal .

Table 2: Mechanistic Parameters for Palladium-Mediated Transmetalation Pathways

Mechanistic StepEnergy Barrier (kcal/mol)Rate Constant (s⁻¹)Activation MethodIntermediates
Oxidative Addition12.52.3×10⁻³Pd(0) Complex FormationPd(II)-Aryl Complex
Transmetalation (6-B-3)18.64.1×10⁻⁴Base ActivationPd-O-B Linkage
Transmetalation (8-B-4)15.31.2×10⁻³Boronate FormationTetracoordinate Boronate
Reductive Elimination8.25.8×10⁻²Ligand DissociationDiaryl-Pd(II) Complex
Boron-Oxygen Bond Cleavage22.18.7×10⁻⁵Lewis Acid CoordinationActivated Boron Center

Role in Suzuki-Miyaura Reaction Optimization

2-Methoxy-2H-1,3,2-benzodioxaborole has emerged as a highly effective organoboron reagent for optimizing Suzuki-Miyaura cross-coupling reactions. The compound's unique structural features contribute to enhanced reaction efficiency through multiple mechanistic advantages that distinguish it from conventional boronic acids and esters [6] [7].

The optimization of reaction conditions has revealed that 2-methoxy-2H-1,3,2-benzodioxaborole exhibits superior performance under specific catalytic systems [6]. Palladium precatalysts incorporating bulky phosphine ligands such as XPhos demonstrate exceptional activity with this benzodioxaborole derivative [6] [7]. The combination of Pd(OAc)₂ with XPhos ligand enables reactions to proceed at room temperature with excellent yields, representing a significant improvement over traditional conditions [6].

Recent mechanistic studies have identified the critical role of phase transfer catalysts in enhancing the transmetalation efficiency of benzodioxaborole derivatives [14] [15]. The addition of tetrabutylammonium salts results in remarkable rate enhancements of up to 12-fold compared to standard conditions [14] [15]. This acceleration arises from a fundamental shift in the dominant transmetalation pathway from an oxo-palladium based mechanism to a boronate-based pathway [14] [15].

The enhanced reactivity under biphasic conditions represents a paradigm shift in understanding the role of phase transfer in palladium-catalyzed cross-coupling reactions [14]. The presence of quaternary ammonium salts facilitates the extraction of hydroxide ions into the organic phase, creating optimal conditions for boronate formation and subsequent transmetalation [14] [15].

Solvent optimization studies have demonstrated that the choice of reaction medium significantly impacts the efficiency of benzodioxaborole-based cross-coupling reactions [16]. Polar aprotic solvents such as dimethylacetamide and dimethylformamide provide superior results compared to ethereal solvents [16]. The polarity of these solvents facilitates the formation and stabilization of charged intermediates during the transmetalation process [16].

Temperature control represents another critical parameter in optimizing benzodioxaborole-mediated reactions [8] [9]. While elevated temperatures generally accelerate reaction rates, careful optimization reveals that moderate temperatures of 80-100°C provide the optimal balance between reaction rate and selectivity [8]. Higher temperatures can lead to increased side reactions, including protodeboronation and homocoupling processes [8].

Table 3: Optimization Parameters for Suzuki-Miyaura Reaction Enhancement

ParameterStandard ConditionsOptimized ConditionsEffect on YieldEffect on Selectivity
Catalyst Loading (mol%)2.01.0+15%Neutral
Base Equivalents3.02.0+8%+5%
Solvent SystemTHF/H₂ODioxane+12%+8%
Temperature (°C)80100+20%Neutral
Reaction Time (h)162-5%Neutral
Substrate Ratio1:1.21:1.5+10%+3%

The substrate scope of optimized benzodioxaborole-mediated Suzuki-Miyaura reactions has been significantly expanded through systematic catalyst and condition optimization [8] [9]. Electron-rich and electron-deficient aryl halides demonstrate excellent compatibility with the optimized conditions, achieving yields consistently above 80% [6] [8]. Heteroaromatic substrates, including indoles, thiophenes, and pyridines, participate effectively in the coupling reactions with minimal side product formation [8] [9].

The tolerance for sensitive functional groups represents a significant advantage of the optimized benzodioxaborole system [8]. Substrates containing aldehydes, ketones, nitriles, and nitro groups undergo successful coupling without reduction or other side reactions [6] [8]. This functional group tolerance expands the utility of the methodology for complex molecule synthesis and late-stage functionalization applications [8] [9].

Hydrogen Bond Acceptor Count

3

Exact Mass

150.0488242 g/mol

Monoisotopic Mass

150.0488242 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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